Chroman-7-ylboronic acid
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Overview
Description
Chroman-7-ylboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-7-ylboronic acid can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Chroman-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide and solvents such as dichloromethane or tetrahydrofuran
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or hydroborates.
Substitution: Various substituted chroman derivatives
Scientific Research Applications
Chroman-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which chroman-7-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The pathways involved often include the inhibition of enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Thiopheneboronic acid
- 4-Pyridylboronic acid
Comparison: Chroman-7-ylboronic acid is unique due to its chroman ring structure, which imparts distinct chemical properties compared to other boronic acids. For example, phenylboronic acid lacks the bicyclic structure, making it less versatile in certain synthetic applications. Similarly, 2-thiopheneboronic acid and 4-pyridylboronic acid have different electronic properties due to the presence of heteroatoms in their ring structures .
Properties
Molecular Formula |
C9H11BO3 |
---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-7-ylboronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
MGPOHFRJVFWGRV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCCO2)C=C1)(O)O |
Origin of Product |
United States |
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